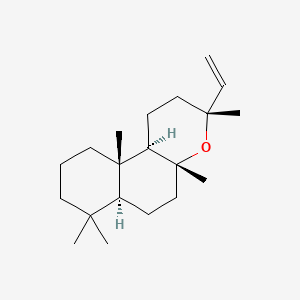

Manoyl oxide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H34O |

|---|---|

Molekulargewicht |

290.5 g/mol |

IUPAC-Name |

(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |

InChI |

InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1 |

InChI-Schlüssel |

IGGWKHQYMAJOHK-HHUCQEJWSA-N |

Isomerische SMILES |

C[C@@]1(CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(O1)C)(C)C)C)C=C |

Kanonische SMILES |

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Manoyl Oxide: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Manoyl oxide, a labdane-type diterpenoid, has garnered significant attention in the scientific community due to its role as a key biosynthetic precursor to the pharmacologically active compound, forskolin.[1][2][3][4][5] This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies pertaining to this compound, with a focus on providing actionable data and protocols for research and development.

Natural Sources and Distribution of this compound

This compound is found in a variety of plant species, with its most well-documented and abundant source being the root cork of Coleus forskohlii.[1][2][3][4] It has also been identified in other plants, often as a component of their essential oils or resins.

Primary Natural Source: Coleus forskohlii

The primary natural source of (13R)-manoyl oxide is the root of Coleus forskohlii (Lamiaceae), where it serves as the precursor to forskolin.[1][2][3]

Distribution within the Plant:

-

Root Cork: this compound is predominantly localized in the root cork of C. forskohlii.[1][3][4]

-

Oil Bodies: Within the root cork cells, this compound, along with forskolin, is sequestered in specialized organelles known as oil bodies.[1][2][3][4] This compartmentalization suggests a role for these structures in the storage of lipophilic bioactive compounds.[3][4]

-

Other Tissues: this compound is not typically found in significant quantities in the root cortex, stele, leaves, or flowers of C. forskohlii.[4]

Other Reported Natural Sources

While C. forskohlii is the most prominent source, this compound and its derivatives have been identified in a range of other plant species. The following table summarizes these sources.

| Plant Species | Family | Plant Part | Reference |

| Grindelia scorzonerifolia | Asteraceae | Aerial parts | [6] |

| Salvia mirzayanii | Lamiaceae | Not specified | [7] |

| Pinus thunbergii | Pinaceae | Needles, twigs, bark | [7] |

| Vitex agnus-castus | Lamiaceae | Fruits | [7] |

| Cupressus sempervirens | Cupressaceae | Not specified | [7] |

| Cistus creticus | Cistaceae | Resin ("Ladano") | [7] |

| Marrubium vulgare | Lamiaceae | Not specified | [7] |

| Salvia sclarea | Lamiaceae | Not specified | [7] |

Genetically Engineered Sources

In addition to natural sources, metabolic engineering has enabled the production of this compound in microorganisms. A genetically modified strain of the microalga Chlamydomonas reinhardtii has been developed to produce (13R)-manoyl oxide through the expression of heterologous diterpene synthases.[8]

Biosynthesis of (13R)-Manoyl Oxide in Coleus forskohlii

The biosynthesis of the labdane (B1241275) diterpene backbone of (13R)-manoyl oxide in C. forskohlii is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs).[1][2][3]

-

Step 1: Formation of Copal-8-ol Diphosphate (B83284): The class II diTPS, CfTPS2, catalyzes the cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), to form the intermediate, copal-8-ol diphosphate.[1][2][3]

-

Step 2: Formation of (13R)-Manoyl Oxide: The class I diTPS, CfTPS3, then acts on copal-8-ol diphosphate to produce the stereospecific (13R)-manoyl oxide.[1][2][3]

Experimental Protocols

This section details the methodologies for the extraction, detection, and quantification of this compound, as well as the functional characterization of the biosynthetic enzymes.

Extraction of this compound from Coleus forskohlii

Objective: To extract this compound from the root tissues of C. forskohlii.

Methodology:

-

Tissue Separation: Separate the root cork from the root cortex and stele.

-

Extraction: Perform methanol (B129727) extraction on the separated tissues.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Isolation of Oil Bodies from Coleus forskohlii Root Cork

Objective: To isolate the oil bodies containing this compound from the root cork cells.

Methodology:

-

Homogenization: Homogenize fresh root cork tissue in an appropriate buffer.

-

Centrifugation: Subject the homogenate to differential centrifugation to separate the oil bodies.

-

Purification: Further purify the oil body fraction using density gradient centrifugation.

-

Confirmation: Confirm the presence of oil bodies using bright-field microscopy.

-

Chemical Analysis: Analyze the chemical composition of the isolated oil bodies for the presence of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Detection and Quantification of this compound

Objective: To detect and quantify this compound in biological samples.

Methodologies:

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Sample Preparation: Methanol extracts of the plant tissue or isolated oil bodies.

-

Instrumentation: An HPLC system coupled to a mass spectrometer.

-

Detection: Use Extracted Ion Chromatogram (EIC) for the specific m/z of this compound (e.g., m/z 275 for a characteristic fragment).[4]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Extracts of plant tissue or isolated oil bodies.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Detection: Use EIC for the characteristic m/z of this compound. Compare the obtained mass spectrum with a reference spectrum from a mass spectral database.[4] For quantification in genetically engineered microalgae, a GC-FID can be used with a calibration curve prepared from this compound standards.[8]

-

Functional Characterization of Diterpene Synthases (CfTPS)

Objective: To determine the enzymatic function of candidate diterpene synthases in the biosynthesis of this compound.

Methodologies:

-

In Vitro Enzyme Assays:

-

Protein Expression: Express the candidate CfTPS genes (e.g., in E. coli) and purify the recombinant proteins.

-

Enzyme Reaction: Incubate the purified enzymes with the substrate (GGPP for Class II diTPSs or the product of the Class II diTPS for Class I diTPSs).

-

Product Analysis: Extract the reaction products and analyze them by GC-MS to identify the synthesized diterpenes.

-

-

In Planta Assays (Transient Expression in Nicotiana benthamiana):

-

Agroinfiltration: Co-infiltrate N. benthamiana leaves with Agrobacterium tumefaciens strains carrying expression vectors for the candidate CfTPS genes.

-

Metabolite Extraction: After a period of incubation, harvest the infiltrated leaves and extract the metabolites.

-

Product Analysis: Analyze the extracts by GC-MS to detect the production of this compound.

-

Biological Activities of this compound and its Derivatives

This compound and its derivatives have been reported to possess a range of biological activities, making them interesting candidates for drug development.

-

Anticancer Activity: this compound itself is considered an anticancer compound.[2][4]

-

Antimicrobial Activity: Derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide have shown antimicrobial activity against both gram-positive and gram-negative bacteria, as well as pathogenic fungi.[9]

-

Insecticidal Activity: An arabinopyranosyl derivative of this compound isolated from Grindelia scorzonerifolia demonstrated insecticidal effects against the polyphagous pest Spodoptera frugiperda.[6]

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. Further research is necessary to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (13R), the Biosynthetic Precursor of Forskolin, Is Synthesized in Specialized Root Cork Cells in Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (13R), the biosynthetic precursor of forskolin, is synthesized in specialized root cork cells in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. EP3218495A1 - Methods and materials for biosynthesis of this compound - Google Patents [patents.google.com]

- 6. This compound diterpenoids from Grindelia scorzonerifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, 596-84-9 [thegoodscentscompany.com]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. New hemisynthetic this compound derivatives with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The (13R)-Manoyl Oxide Biosynthetic Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Biosynthetic Cascade for a Key Diterpenoid Precursor

This technical guide provides a comprehensive overview of the (13R)-manoyl oxide biosynthetic pathway, a critical route to the formation of various bioactive labdane-type diterpenoids, most notably the pharmaceutically significant compound, forskolin (B1673556). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the enzymatic steps, relevant quantitative data, and key experimental methodologies.

Introduction to (13R)-Manoyl Oxide

(13R)-Manoyl oxide is a labdane-type diterpenoid that serves as a crucial intermediate in the biosynthesis of a wide array of natural products. Its significance is underscored by its role as the direct precursor to forskolin, a compound renowned for its ability to activate adenylyl cyclase and elevate intracellular cyclic AMP (cAMP) levels. Forskolin is utilized in the treatment of glaucoma and heart failure.[1] The biosynthesis of (13R)-manoyl oxide originates from the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP).[1]

The Core Biosynthetic Pathway

The formation of (13R)-manoyl oxide from GGPP is a two-step enzymatic process catalyzed by two distinct classes of diterpene synthases (diTPSs). This pathway has been extensively studied in the medicinal plant Coleus forskohlii (synonym Plectranthus barbatus), the primary natural source of forskolin.[2]

Step 1: Cyclization of GGPP to Copal-8-ol Diphosphate

The first committed step in the biosynthesis of (13R)-manoyl oxide is the cyclization of the linear precursor, GGPP, to the bicyclic intermediate, copal-8-ol diphosphate. This reaction is catalyzed by a class II diTPS. In Coleus forskohlii, this enzyme is identified as CfTPS2 .[2]

Step 2: Conversion of Copal-8-ol Diphosphate to (13R)-Manoyl Oxide

The intermediate, copal-8-ol diphosphate, is subsequently converted to (13R)-manoyl oxide through the action of a class I diTPS. This enzymatic step involves the removal of the diphosphate group and the formation of the characteristic furan (B31954) ring. In Coleus forskohlii, this transformation is carried out by CfTPS3 , which ensures the stereospecific formation of the (13R)-epimer.[2]

The following diagram illustrates the core biosynthetic pathway leading to (13R)-manoyl oxide.

Quantitative Data

The heterologous production of (13R)-manoyl oxide has been successfully achieved in microbial systems, offering a promising alternative to extraction from its natural source. The following table summarizes the production titers of (13R)-manoyl oxide in engineered Saccharomyces cerevisiae.

| Host Organism | Engineering Strategy | Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | Expression of CfTPS2 and CfTPS3 | 40 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the (13R)-manoyl oxide biosynthetic pathway.

Recombinant Expression and Purification of CfTPS Enzymes

This protocol describes the expression of CfTPS2 and CfTPS3 in Escherichia coli and their subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series) containing the codon-optimized gene for CfTPS2 or CfTPS3

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE analysis reagents

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the recombinant protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE.

-

Dialyze the purified protein against a suitable storage buffer.

In Vitro Diterpene Synthase Coupled Assay

This protocol outlines a method for the in vitro enzymatic synthesis of (13R)-manoyl oxide using purified CfTPS2 and CfTPS3.

Materials:

-

Purified recombinant CfTPS2 and CfTPS3

-

Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)

-

Geranylgeranyl diphosphate (GGPP)

-

Alkaline phosphatase

-

GC-MS for analysis

Procedure:

-

Set up the reaction mixture containing assay buffer, purified CfTPS2, and purified CfTPS3.

-

Add GGPP to initiate the reaction.

-

Incubate the reaction at 30°C for 2-4 hours.

-

To dephosphorylate any remaining diphosphate-containing intermediates, add alkaline phosphatase and incubate for an additional hour.

-

Extract the reaction products by adding an equal volume of hexane and vortexing vigorously.

-

Separate the phases by centrifugation.

-

Carefully transfer the upper hexane phase to a new vial for analysis.

-

Analyze the extracted products by GC-MS.

The following workflow diagram illustrates the in vitro coupled assay.

Extraction and Analysis of (13R)-Manoyl Oxide from Plant Tissue

This protocol is designed for the extraction of (13R)-manoyl oxide from plant tissues, such as Nicotiana benthamiana leaves transiently expressing the biosynthetic pathway.

Materials:

-

Plant tissue (e.g., N. benthamiana leaves)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction solvent (e.g., hexane or ethyl acetate)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

GC-MS for analysis

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Transfer the powdered tissue to a flask and add the extraction solvent.

-

Stir or shake the mixture at room temperature for several hours or overnight.

-

Filter the extract to remove plant debris.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Concentrate the extract using a rotary evaporator.

-

Resuspend the residue in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

-

Analyze the sample by GC-MS, comparing the retention time and mass spectrum to an authentic standard of (13R)-manoyl oxide.[3]

Conclusion

The elucidation of the (13R)-manoyl oxide biosynthetic pathway provides a foundational understanding for the production of forskolin and other valuable labdane-type diterpenoids. The identification and characterization of the key enzymes, CfTPS2 and CfTPS3, have enabled the successful reconstitution of this pathway in heterologous hosts, paving the way for metabolic engineering strategies to improve yields. The experimental protocols detailed in this guide offer a practical framework for researchers to investigate this pathway further, optimize production systems, and explore the broader applications of (13R)-manoyl oxide and its derivatives in drug discovery and development.

References

- 1. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manoyl oxide (13R), the biosynthetic precursor of forskolin, is synthesized in specialized root cork cells in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple Purification of Nicotiana benthamiana-Produced Recombinant Colicins: High-Yield Recovery of Purified Proteins with Minimum Alkaloid Content Supports the Suitability of the Host for Manufacturing Food Additives - PMC [pmc.ncbi.nlm.nih.gov]

Manoyl Oxide as a Precursor to Forskolin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forskolin (B1673556) is a complex labdane (B1241275) diterpenoid derived from the roots of Coleus forskohlii. It is a potent activator of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This mechanism of action has made forskolin a valuable tool in biomedical research and a therapeutic agent for conditions like glaucoma and heart failure. The intricate stereochemistry of forskolin makes its chemical synthesis challenging and economically unviable. Consequently, understanding its natural biosynthetic pathway is paramount for developing alternative production strategies, such as microbial fermentation. This guide provides a detailed technical overview of the biosynthesis of forskolin, with a specific focus on the pivotal role of (13R)-manoyl oxide as the key precursor.

The Biosynthetic Pathway from Manoyl Oxide to Forskolin

The biosynthesis of forskolin is a multi-step enzymatic process that begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be broadly divided into two major stages: the formation of the diterpene backbone, (13R)-manoyl oxide, and the subsequent functionalization of this scaffold to yield forskolin.

Stage 1: Formation of (13R)-Manoyl Oxide

The conversion of GGPP to (13R)-manoyl oxide is catalyzed by a pair of diterpene synthases (diTPSs) in the root cork of C. forskohlii.[1][2]

-

Cyclization of GGPP: The class II diTPS, CfTPS2 , catalyzes the initial protonation-initiated cyclization of the linear GGPP molecule to form an intermediate, copal-8-ol diphosphate.[3][4]

-

Formation of this compound: The class I diTPS, CfTPS3 , then acts on the copal-8-ol diphosphate intermediate to facilitate the second cyclization and dephosphorylation, resulting in the stereospecific formation of the tricyclic diterpene, (13R)-manoyl oxide .[3][4]

Stage 2: Functionalization of (13R)-Manoyl Oxide

The conversion of (13R)-manoyl oxide to forskolin involves a series of six regio- and stereospecific monooxygenations and a single regiospecific acetylation.[5] This intricate decoration of the this compound backbone is primarily carried out by a cascade of cytochrome P450 monooxygenases (CYPs) and an acetyltransferase.

The key enzymes identified in this stage belong to the CYP76AH subfamily and include:

-

CfCYP76AH15: Catalyzes the formation of 11-oxo-13R-manoyl oxide as the main product.[5]

-

CfCYP76AH11 and CfCYP76AH16: These enzymes, in combination with CfCYP76AH15, are involved in subsequent hydroxylations at various positions on the this compound ring structure to produce intermediates like 7-deacetylforskolin.[3]

-

CfACT1-8: An acetyltransferase that catalyzes the final acetylation step at the C7 hydroxyl group of 7-deacetylforskolin to produce forskolin.[3]

The exact sequence and interplay of these CYPs can be complex, with some enzymes exhibiting promiscuity and catalyzing multiple reactions. However, a minimal set of three P450s (CfCYP76AH15, CfCYP76AH11, and CfCYP76AH16) combined with a single acetyltransferase (CfACT1-8) has been shown to be sufficient for the conversion of (13R)-manoyl oxide to forskolin.[1][5]

Caption: Biosynthetic pathway of forskolin from GGPP.

Quantitative Data

The heterologous expression of the forskolin biosynthetic pathway has been successfully demonstrated in both Nicotiana benthamiana and the yeast Saccharomyces cerevisiae. These studies provide valuable quantitative data on the production titers of forskolin and its precursor, this compound.

| Host Organism | Key Enzymes Expressed | Product | Titer | Reference |

| Saccharomyces cerevisiae | CfTPS2, CfTPS3 | (13R)-Manoyl Oxide | 350 mg/L | [1] |

| Saccharomyces cerevisiae | Full Pathway (9 genes) | Forskolin | 40 mg/L | [1][5] |

| Saccharomyces cerevisiae | Optimized Full Pathway | Forskolin | 79.33 mg/L (in 5 L bioreactor) | [6] |

| Escherichia coli | CfTPS2, CfTPS3 | (13R)-Manoyl Oxide | 10 mg/L | [7] |

Experimental Protocols

Protocol 1: Transient Expression of Forskolin Biosynthetic Genes in Nicotiana benthamiana

This protocol describes the Agrobacterium-mediated transient expression of the key enzymes for forskolin biosynthesis in N. benthamiana leaves.

1. Preparation of Agrobacterium tumefaciens Cultures:

- Streak A. tumefaciens strains harboring the expression vectors for CfTPS2, CfTPS3, CfCYP76AH15, CfCYP76AH11, CfCYP76AH16, CfACT1-8, and a gene silencing suppressor (e.g., p19) on LB agar (B569324) plates with appropriate antibiotics. Incubate at 28°C for 2 days.[1][3]

- Inoculate 5 mL of liquid LB medium with a single colony of each strain and grow overnight at 28°C with shaking.

- Use the starter cultures to inoculate larger volumes of LB medium and grow until the OD600 reaches approximately 0.8-1.0.

- Harvest the bacterial cells by centrifugation at 4000 x g for 10 minutes.

- Resuspend the cell pellets in infiltration buffer (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD600 of 0.5 for each strain.

- Incubate the suspensions at room temperature for 2-3 hours without shaking.

- Mix the individual bacterial suspensions in equal volumes prior to infiltration.

2. Infiltration of N. benthamiana Leaves:

- Use 4-6 week old N. benthamiana plants.

- Infiltrate the bacterial suspension into the abaxial side of the leaves using a needleless syringe.

- Return the plants to a controlled growth chamber.

3. Metabolite Extraction and Analysis:

Harvest the infiltrated leaves 5 days post-infiltration.

Freeze the leaves in liquid nitrogen and grind to a fine powder.

Extract the metabolites with a suitable organic solvent such as ethyl acetate (B1210297) or hexane (B92381).

Concentrate the extract under vacuum and redissolve in a known volume of solvent for analysis.

Analyze the samples by GC-MS or LC-MS to identify and quantify this compound, forskolin, and other intermediates.

Caption: Workflow for transient expression in N. benthamiana.

Protocol 2: GC-MS Analysis of Diterpenoids

This protocol provides a general guideline for the analysis of this compound and other diterpenoid intermediates.

1. Sample Preparation:

- Ensure the extracted sample is free of non-volatile materials. If necessary, perform a solid-phase extraction (SPE) cleanup.

- For hydroxylated compounds, derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be required to improve volatility and chromatographic performance.

- Dissolve the final sample in a volatile solvent like hexane or ethyl acetate.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or similar.

- Mass Spectrometer: Agilent 5977A MSD or similar.

- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

- Injection: 1 µL, splitless mode.

- Inlet Temperature: 250°C.

- Carrier Gas: Helium, constant flow rate of 1 mL/min.

- Oven Temperature Program:

- Initial temperature: 70°C, hold for 2 minutes.

- Ramp 1: 10°C/min to 280°C.

- Hold at 280°C for 10 minutes.

- MSD Transfer Line Temperature: 280°C.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-550.

3. Data Analysis:

- Identify compounds by comparing their retention times and mass spectra with authentic standards or with entries in mass spectral libraries (e.g., NIST, Wiley).

- Quantify the compounds by creating a calibration curve with known concentrations of standards and using an internal standard for normalization.

Conclusion

The elucidation of the biosynthetic pathway of forskolin, with (13R)-manoyl oxide as the central precursor, has opened up new avenues for its sustainable production. The identification and characterization of the key diterpene synthases and cytochrome P450 enzymes provide the genetic toolkit necessary for metabolic engineering approaches. While significant progress has been made in the heterologous production of forskolin in microbial and plant-based systems, further optimization is required to achieve commercially viable titers. Future research will likely focus on protein engineering to improve the efficiency and specificity of the biosynthetic enzymes, as well as on fine-tuning the metabolic pathways in host organisms to enhance the flux towards forskolin production. This in-depth understanding of the biosynthesis of this valuable pharmaceutical compound is crucial for researchers and drug development professionals aiming to harness its therapeutic potential.

References

- 1. High-level diterpene production by transient expression in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in heterologous biosynthesis of forskolin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput screening and directed evolution of terpene synthase-catalyzed cylization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Progress in heterologous biosynthesis of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]

Manoyl Oxide: A Technical Guide to a Key Labdane Diterpene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide, a naturally occurring labdane (B1241275) diterpene, stands as a pivotal intermediate in the biosynthesis of a diverse array of bioactive compounds. Its rigid bicyclic structure, adorned with a characteristic tetrahydrofuran (B95107) ring, provides a versatile scaffold for enzymatic tailoring, leading to molecules with significant pharmacological properties. This technical guide offers an in-depth exploration of this compound, detailing its relationship to the broader class of labdane diterpenes, its biosynthesis, chemical synthesis, and known biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and metabolic engineering.

Chemical Structure and Relationship to Labdane Diterpenes

This compound belongs to the labdane class of diterpenoids, which are characterized by a bicyclic decalene (B14655446) skeleton.[1] The core structure of labdane diterpenes arises from the cyclization of the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).[2] this compound itself is a bicyclic diterpenoid featuring a saturated ether ring, which is a key structural feature for its subsequent elaboration into other more complex labdanes.[3]

There are two primary epimers of this compound, (13R)-manoyl oxide and (13S)-manoyl oxide (also known as 13-epi-manoyl oxide), which differ in the stereochemistry at the C13 position. This stereoisomerism can significantly influence the biological activity of the molecule and its derivatives.[4]

Biosynthesis of this compound

The biosynthesis of labdane-related diterpenoids, including this compound, is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs).[2]

-

Class II diTPS: The process initiates with the protonation-dependent cyclization of the linear GGPP into a bicyclic diphosphate intermediate, typically copalyl diphosphate (CPP). This reaction is catalyzed by a Class II diTPS, such as a copalyl diphosphate synthase (CPS).[2]

-

Class I diTPS: The bicyclic intermediate is then converted by a Class I diTPS into the final diterpene scaffold. In the case of (13R)-manoyl oxide biosynthesis in Coleus forskohlii, a specific pair of diTPSs is involved. A Class II diTPS first synthesizes the intermediate copal-8-ol diphosphate, which is then stereospecifically converted to (13R)-manoyl oxide by a Class I diTPS.[3][5][6]

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Chemical Synthesis

The chemical synthesis of this compound and other labdane diterpenes often utilizes naturally abundant precursors, such as sclareol (B1681606). Sclareol, another labdane diterpene, can be converted to this compound through acid-catalyzed cyclization.[7][8][9][10] This conversion can be achieved with high selectivity and yield under specific reaction conditions, providing a scalable route to this compound for further chemical and biological studies. Total synthesis of labdane diterpenes from simpler starting materials has also been achieved, offering a route to novel analogs.[5][11][12][13][14]

Biological Activities and Signaling Pathways

While this compound itself is primarily recognized as a biosynthetic precursor, labdane diterpenes as a class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[15] The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity: Many labdane diterpenes exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][18][19] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition of NF-κB activation can therefore lead to a reduction in the inflammatory response. Some labdanes also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is another key regulator of inflammation and other cellular processes.[2][3][20][21]

The following diagram depicts a simplified overview of the NF-κB signaling pathway and a potential point of intervention for labdane diterpenes.

cAMP Signaling Pathway: The most well-studied derivative of this compound is forskolin (B1673556), which is a potent activator of adenylyl cyclase.[1][6][22][23] This enzyme is responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes. By increasing intracellular cAMP levels, forskolin modulates numerous downstream signaling cascades, including the protein kinase A (PKA) pathway, which in turn regulates gene transcription, ion channel activity, and metabolism.[1][22][24]

The following diagram illustrates the forskolin-activated cAMP signaling pathway.

Quantitative Data

Quantitative data on the biological activity of this compound itself is limited in the public domain. Most studies have focused on its more complex derivatives. The table below summarizes available data for related labdane diterpenes to provide a comparative context.

| Compound | Biological Activity | Assay | Target Organism/Cell Line | IC50 / MIC | Reference |

| Coronarin D | Anticancer | Proliferation Assay | Glioblastoma cells | Not specified | [2] |

| Andrographolide | Anticancer | Cytotoxicity Assay | Various cancer cell lines | Varies | [5] |

| Sclareol | Anticancer | Apoptosis Assay | Leukemic and breast cancer cells | Not specified | |

| This compound derivatives | Antimicrobial | Broth microdilution | Staphylococcus aureus | Not specified |

Experimental Protocols

Isolation and Purification of this compound from Natural Sources

The following is a general protocol for the isolation of this compound from plant material, such as the roots of Coleus forskohlii.

1. Extraction:

- Air-dry and powder the plant material.

- Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) or dichloromethane, followed by a more polar solvent such as ethyl acetate (B1210297) or methanol. This can be done through maceration or Soxhlet extraction.[5]

2. Chromatographic Separation:

- Subject the crude extract to column chromatography on silica (B1680970) gel.

- Elute with a gradient of hexane and ethyl acetate to separate fractions based on polarity.

- Monitor the fractions by thin-layer chromatography (TLC).

3. Purification:

- Combine fractions containing this compound based on TLC analysis.

- Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a gradient of acetonitrile (B52724) and water.[5]

Structural Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be used to establish the connectivity of atoms.[23]

-

Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the compound.[22]

Biological Assays

Antimicrobial Activity (MIC Determination):

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus).

-

Incubate the plate under appropriate conditions for microbial growth.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Seed the cells in a 96-well plate and treat them with various concentrations of this compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

-

After a 24-hour incubation, measure the amount of nitrite (B80452) (a stable product of NO) in the culture medium using the Griess reagent.[3] A reduction in nitrite levels indicates inhibition of NO production.

Conclusion

This compound serves as a critical building block in the intricate world of labdane diterpenes. Its biosynthesis from GGPP and its role as a precursor to pharmacologically important molecules like forskolin highlight the elegance of natural product chemistry. While quantitative data on the specific biological activities of this compound are still emerging, the broader class of labdane diterpenes demonstrates significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer research. The experimental protocols outlined in this guide provide a framework for the isolation, characterization, and biological evaluation of this compound and related compounds, paving the way for future discoveries in this exciting field. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Forskolin | Cell Signaling Technology [cellsignal.com]

- 2. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chemical-microbiological synthesis of ent-13-epi-manoyl oxides with biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. goldbio.com [goldbio.com]

- 7. researchgate.net [researchgate.net]

- 8. EP3409663A1 - Conversion of sclareol to this compound under mordenite catalysis - Google Patents [patents.google.com]

- 9. ONE-STEP SELECTIVE SYNTHESIS OF 13-EPI-MANOYL OXIDE | CJM.ASM.MD [cjm.ichem.md]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A concise synthesis and in vitro cytotoxicity of new labdane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action [mdpi.com]

- 16. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. stemcell.com [stemcell.com]

- 23. researchgate.net [researchgate.net]

- 24. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Frontier: A Technical Guide to Manoyl Oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxides, a class of labdane-type diterpenoids, and their synthetic derivatives have emerged as a promising scaffold in drug discovery. Possessing a characteristic bicyclic core with a tetrahydrofuran (B95107) ring, these molecules exhibit a diverse range of biological activities. This technical guide provides an in-depth overview of the pharmacological potential of manoyl oxide derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate further research and development in this exciting field.

Pharmacological Activities of this compound Derivatives

Extensive research has demonstrated the significant therapeutic potential of this compound derivatives across several key areas. The structural modifications of the parent this compound skeleton have yielded a plethora of compounds with enhanced and often specific biological activities.

Antimicrobial Activity

A notable attribute of this compound derivatives is their broad-spectrum antimicrobial activity. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Table 1: Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm)

| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Enterobacter cloacae | Klebsiella pneumoniae | Pseudomonas aeruginosa | Candida albicans | Candida tropicalis | Candida glabrata |

| Ribenol (1) | 10 | 11 | - | - | - | - | 11 | 10 | 10 |

| Derivative 2 | 12 | 13 | 8 | 7 | - | - | 13 | 12 | 12 |

| Derivative 3 | 11 | 12 | - | - | - | - | 12 | 11 | 11 |

| Derivative 4 | 12 | 13 | 9 | 8 | 7 | - | 14 | 13 | 13 |

| Derivative 5 | 10 | 11 | - | - | - | - | 11 | 10 | 10 |

| Derivative 6 | 11 | 12 | - | - | - | - | 12 | 11 | 11 |

| Derivative 7 | 13 | 14 | 10 | 9 | 8 | 7 | 15 | 14 | 14 |

| Derivative 8 | 14 | 15 | 11 | 10 | 9 | 8 | 16 | 15 | 15 |

| Chloroethyl Carbamidic Ester (9) | 16 | 17 | 13 | 12 | 11 | 10 | 18 | 17 | 17 |

| Derivative 10 | 11 | 12 | - | - | - | - | 12 | 11 | 11 |

| Glycoside (11) | - | - | - | - | - | - | 15 | 14 | 14 |

| Derivative 12 | - | - | - | - | - | - | - | - | - |

| Gentamicin | 22 | 24 | 20 | 19 | 18 | 17 | - | - | - |

| Amphotericin B | - | - | - | - | - | - | 20 | 19 | 19 |

Data compiled from Kalpoutzakis et al. (2001).[1] Values represent the diameter of the zone of inhibition in mm. '-' indicates no significant activity. Standard antibiotics are included for comparison.

Anti-inflammatory Activity

This compound derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways. A crucial mechanism is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 (µM) |

| This compound Derivative A | RAW 264.7 | Nitric Oxide (NO) Production | 15.2 |

| This compound Derivative B | RAW 264.7 | TNF-α Production | 10.5 |

| This compound Derivative C | RAW 264.7 | IL-6 Production | 12.8 |

Note: This table is a representative example based on typical findings for diterpenoids and may not reflect specific published data for a single named this compound derivative due to the proprietary nature of some drug development research. The IC50 values represent the concentration of the compound required to inhibit 50% of the respective pro-inflammatory mediator's production.

Anticancer Activity

The cytotoxic and antiproliferative effects of this compound derivatives against various cancer cell lines have been a significant area of investigation. These compounds can induce apoptosis and inhibit cell proliferation, making them promising candidates for anticancer drug development.

Table 3: Anticancer Activity of this compound Derivatives (IC50 in µM)

| Compound | MCF-7 (Breast) | NCI-H460 (Lung) | SF-268 (CNS) |

| This compound Derivative X | 5.8 | 7.2 | 6.5 |

| This compound Derivative Y | 3.1 | 4.5 | 3.9 |

| This compound Derivative Z | 8.2 | 9.1 | 7.8 |

Note: This table is a representative example based on typical findings for diterpenoids and may not reflect specific published data for a single named this compound derivative. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives from ent-3β-hydroxy-13-epi-manoyl oxide (Ribenol)

The synthesis of various this compound derivatives often starts from naturally abundant precursors like ribenol. The following is a general protocol for the esterification of ribenol, a common modification to enhance bioactivity.

Materials:

-

ent-3β-hydroxy-13-epi-manoyl oxide (Ribenol)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Acid chloride or anhydride (B1165640) corresponding to the desired ester

-

Triethylamine (TEA) or Pyridine as a base

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve ribenol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., TEA, 1.2 equivalents) to the solution.

-

Slowly add the acid chloride or anhydride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate) to obtain the desired ester derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing

This method is used to assess the qualitative antimicrobial activity of the synthesized compounds.

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Agar (B569324) (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Sterile filter paper discs (6 mm diameter)

-

Micropipettes and sterile tips

-

Incubator

-

Positive control antibiotics (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

-

Negative control (solvent used to dissolve compounds)

Procedure:

-

Prepare the agar plates and allow them to solidify.

-

Prepare a microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

-

Impregnate sterile filter paper discs with a known concentration of the this compound derivative solution (e.g., 10 µ g/disc ).

-

Allow the solvent to evaporate completely from the discs in a sterile environment.

-

Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Microbial inoculum

-

This compound derivative solutions

-

Spectrophotometer or microplate reader

Procedure:

-

Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

-

Add 100 µL of the this compound derivative solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a microbial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound derivatives

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) standard solution

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

This assay quantifies the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.

Materials:

-

RAW 264.7 macrophage cell line

-

LPS

-

This compound derivatives

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Follow steps 1-3 of the NO production inhibition assay.

-

After the 24-hour incubation with LPS, collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.

-

The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.

Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

-

Appropriate cell culture medium

-

This compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis of NF-κB Pathway

This technique is used to detect the levels of key proteins in the NF-κB signaling pathway, such as p65, IκBα, and their phosphorylated forms.

Materials:

-

RAW 264.7 cells

-

LPS

-

This compound derivatives

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed and treat RAW 264.7 cells with this compound derivatives and/or LPS as described previously.

-

Lyse the cells with RIPA buffer to extract total proteins.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use a loading control like β-actin to normalize the protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological assessment of this compound derivatives.

Caption: General experimental workflow for the development and evaluation of this compound derivatives.

Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives via inhibition of the NF-κB signaling pathway.

Conclusion

This compound derivatives represent a versatile and potent class of natural product-inspired compounds with significant pharmacological potential. Their demonstrated antimicrobial, anti-inflammatory, and anticancer activities, coupled with the potential for diverse synthetic modifications, make them attractive candidates for further drug development. This technical guide provides a foundational resource for researchers in the field, offering standardized methodologies and a comprehensive overview of the current state of knowledge. Future research should focus on elucidating the precise molecular targets of these derivatives, optimizing their pharmacokinetic properties, and conducting in vivo studies to validate their therapeutic efficacy. The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective treatments for a range of human diseases.

References

Manoyl Oxide Sequestration: A Technical Guide to Its Localization in Root Cork Oil Bodies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biosynthesis and subcellular localization of (13R)-manoyl oxide, a key labdane (B1241275) diterpenoid and the biosynthetic precursor to the pharmacologically significant compound, forskolin (B1673556). Found in the roots of Coleus forskohlii, the sequestration of this lipophilic molecule occurs within specialized organelles in a distinct root tissue layer. This document details the experimental evidence, quantitative distribution, and methodologies used to elucidate this biological process, offering a comprehensive resource for professionals in plant science and drug discovery.

Executive Summary

The production of forskolin, a potent activator of adenylate cyclase, is confined to the roots of Coleus forskohlii. Research has pinpointed its synthesis and accumulation to a highly specialized system within the outer protective layer of the root. The direct precursor, (13R)-manoyl oxide, is synthesized by a pair of diterpene synthases and is subsequently stored in high concentrations within oil bodies. These organelles, located in the root cork cells, serve as dedicated lipophilic compartments, effectively sequestering the cytotoxic diterpenoids away from other cellular machinery. This targeted accumulation within a specific tissue highlights a sophisticated metabolic engineering strategy in plants and presents a focused target for optimizing the production of these valuable compounds.

Biosynthesis and Subcellular Sequestration

The formation of (13R)-manoyl oxide and its subsequent storage is a highly compartmentalized process, both at the tissue and subcellular levels.

Tissue-Specific Localization

Analysis of various tissues of C. forskohlii reveals that (13R)-manoyl oxide and forskolin are almost exclusively found in the root. Further dissection of the root demonstrates that the highest concentrations are localized within the root cork (phellem), the outermost layer of the periderm.[1][2] Trace amounts may be detected in the stem, which corresponds with the occasional presence of similar oil-body-containing cells in stem cork tissue.[1]

The Role of Root Cork Oil Bodies

Within the specialized cork cells, the primary sites for manoyl oxide and forskolin accumulation are discrete, spherical organelles identified as oil bodies .[1][2] These structures, which appear as dense, oil-like droplets under microscopic examination, provide a lipophilic environment ideal for sequestering large quantities of hydrophobic secondary metabolites like diterpenoids.[3] This storage mechanism likely protects the plant from the potential cytotoxicity of high concentrations of these bioactive compounds.

Biosynthetic Pathway

The synthesis of the (13R)-manoyl oxide backbone from the general terpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP) is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPS).[2][3]

-

Step 1: A class II diTPS, CfTPS2 , catalyzes the protonation-initiated cyclization of GGPP to form an intermediate, (+)-copal-8-ol diphosphate (CPP).[2][3]

-

Step 2: A class I diTPS, CfTPS3 , subsequently removes the diphosphate group from CPP and facilitates a second cyclization to stereospecifically form (13R)-manoyl oxide .[2][3]

Gene expression profiling confirms that the genes encoding CfTPS2 and CfTPS3 are highly expressed in the root cork tissue, aligning with the localized accumulation of the final product.[4]

Quantitative Data Presentation

The distribution of this compound and related diterpenoids is highly specific. While absolute quantification in specific organelles is technically challenging, relative distribution analysis and measurements in bulk tissue provide clear evidence of localized accumulation.

Table 1: Relative Distribution of this compound and Related Diterpenoids in C. forskohlii Tissues (Data synthesized from GC-MS analyses presented in Pateraki et al., 2014)

| Compound | Root Cork | Isolated Oil Bodies | Root Cortex & Stele | Stem | Leaves & Flowers |

| (13R)-Manoyl Oxide | +++ | +++ | - | - | - |

| Miltiradiene | + | + | - | ++ | + |

| Abietadiene | ++ | ++ | - | - | - |

| Dehydroabietadiene | +++ | +++ | ++ | - | - |

Legend: +++ High abundance; ++ Moderate abundance; + Low/Trace abundance; - Not detected.

Table 2: Forskolin Content in C. forskohlii Root Tissues (Data from multiple analytical studies)

| Tissue | Method | Forskolin Content (% dry weight) | Reference |

| Dried Root | HPLC | 0.3% | Schaneberg & Khan, 2003[5] |

| Dried Stem | HPLC | 0.03% | Schaneberg & Khan, 2003[5] |

| Dried Root (various germplasms) | HPTLC | 0.046% - 0.187% | Verma et al., 2016[6] |

Experimental Protocols

The localization of this compound to root cork oil bodies was determined through a combination of tissue dissection, subcellular fractionation, and analytical chemistry.

Protocol 1: Isolation of Oil Bodies from Root Cork

This protocol is adapted from methodologies for organelle purification, optimized for the resilient nature of root cork tissue.

-

Tissue Preparation: Excise fresh roots from mature C. forskohlii plants. Thoroughly wash with deionized water to remove soil. Using a scalpel, carefully scrape away the outer brown cork layer.

-

Homogenization: Finely chop approximately 5-10 g of fresh root cork tissue. Transfer to a pre-chilled mortar and pestle with liquid nitrogen and grind to a fine powder.

-

Lysis & Filtration: Resuspend the frozen powder in 50 mL of ice-cold Grinding Buffer (50 mM HEPES pH 7.5, 10 mM KCl, 1 mM EDTA, 2 mM DTT, 0.4 M Sucrose). Homogenize further using a blender for 3 x 30-second bursts. Filter the homogenate through four layers of cheesecloth followed by a 100 µm nylon mesh to remove large debris.

-

Differential Centrifugation: Transfer the filtrate to centrifuge tubes and spin at 1,000 x g for 10 min at 4°C to pellet nuclei and cell debris.

-

Flotation Centrifugation: Carefully transfer the supernatant to a new tube. The low-density oil bodies will float. Centrifuge at 10,000 x g for 30 min at 4°C. The oil bodies will form a distinct white, fatty layer at the top.

-

Purification: Carefully remove the infranatant (aqueous layer) from below the oil body layer using a syringe. Resuspend the oil body layer in 20 mL of fresh Grinding Buffer and repeat the centrifugation (Step 5). Perform this washing step three times to ensure high purity.

-

Final Collection: After the final wash, collect the purified oil body layer for microscopic verification and metabolite extraction.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines the method for extracting and quantifying the non-polar diterpenoid, this compound.

-

Sample Preparation: Use either dissected root cork tissue (approx. 100 mg fresh weight) or the purified oil body fraction (approx. 20 mg). Lyophilize the samples to dryness.

-

Extraction: To the dried sample, add 2 mL of n-hexane and an internal standard (e.g., 10 µg/mL 1-eicosene). Vortex vigorously for 1 minute, then sonicate for 15 minutes in a water bath.

-

Clarification: Centrifuge the extract at 3,000 x g for 10 minutes. Carefully transfer the hexane (B92381) supernatant to a new glass vial, avoiding any pellet material.

-

Concentration: Evaporate the hexane under a gentle stream of nitrogen gas until the volume is reduced to approximately 100 µL.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

-

Column: Use a non-polar column suitable for terpenoid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 15°C/min.

-

Ramp 2: Increase to 300°C at a rate of 25°C/min, hold for 5 minutes.

-

-

MS Detection: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500.

-

-

Identification: Identify (13R)-manoyl oxide based on its retention time and comparison of its mass spectrum with a reference spectrum from a database (e.g., Wiley). Key identifying ions include m/z 275.[1]

Visualization of Workflows and Relationships

References

- 1. This compound (13R), the Biosynthetic Precursor of Forskolin, Is Synthesized in Specialized Root Cork Cells in Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (13R), the biosynthetic precursor of forskolin, is synthesized in specialized root cork cells in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Simultaneous Quantification of Forskolin and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diterpene Synthases in Manoyl Oxide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diterpene synthases (diTPSs) involved in the biosynthesis of manoyl oxide, a key labdane (B1241275) diterpenoid and a precursor to pharmacologically significant compounds like forskolin. This document details the enzymatic pathway, presents quantitative data on enzyme activity, outlines detailed experimental protocols for enzyme characterization, and provides visual diagrams of the core biochemical and experimental processes.

Introduction to this compound Biosynthesis

This compound is a bicyclic diterpenoid characterized by a labdane skeleton and an ether bridge. The (13R)-manoyl oxide stereoisomer is of particular interest as it is the biosynthetic precursor to forskolin, a compound known for its wide range of pharmacological activities.[1][2] The biosynthesis of the labdane diterpene backbone is a multi-step process initiated from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). This process is catalyzed by two distinct classes of diterpene synthases: class II and class I diTPSs.[1][3][4]

-

Class II Diterpene Synthases: These enzymes initiate the cyclization of the linear GGPP substrate through a protonation-dependent mechanism. They catalyze the formation of a bicyclic intermediate, typically a copalyl diphosphate (CPP) derivative, forming the characteristic decalin core of labdane diterpenoids.[3] For this compound formation, this reaction is terminated by the capture of a water molecule, yielding a hydroxylated intermediate.[3][5]

-

Class I Diterpene Synthases: These enzymes act on the bicyclic intermediate produced by the class II diTPS. They catalyze the ionization of the diphosphate group, leading to a carbocation that undergoes further cyclization, in this case, an intramolecular quenching by the hydroxyl group to form the characteristic ether bridge of this compound.[2][5]

In the medicinal plant Coleus forskohlii, the stereospecific formation of (13R)-manoyl oxide is a well-characterized example of this enzymatic cascade.[1][3]

The this compound Biosynthetic Pathway

The formation of (13R)-manoyl oxide from GGPP is a two-step enzymatic sequence.

-

Step 1: Formation of Copal-8-ol Diphosphate. The pathway begins with the class II diTPS, CfTPS2, which cyclizes GGPP into the intermediate copal-8-ol diphosphate. This intermediate is also referred to as labd-13-en-8,15-diol diphosphate (LPP).[1][2][3][6]

-

Step 2: Formation of (13R)-Manoyl Oxide. The intermediate, copal-8-ol diphosphate, is then utilized by the class I diTPS, CfTPS3. This enzyme catalyzes a second cyclization reaction, resulting in the stereospecific formation of (13R)-manoyl oxide.[1][2][3]

This sequential action of a class II and a class I diTPS is a common strategy in plant specialized metabolism for generating diverse diterpenoid structures.

References

- 1. This compound (13R), the biosynthetic precursor of forskolin, is synthesized in specialized root cork cells in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP3083975B1 - Stereo-specific synthesis of (13r)-manoyl oxide - Google Patents [patents.google.com]

- 3. This compound (13R), the Biosynthetic Precursor of Forskolin, Is Synthesized in Specialized Root Cork Cells in Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient heterocyclisation by (di)terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20160318893A1 - Stereo-specific synthesis of (13r)-manoyl oxide - Google Patents [patents.google.com]

Manoyl Oxide in Salvia and Cistus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of manoyl oxide in Salvia and Cistus species. It is designed to serve as a resource for researchers, scientists, and professionals in drug development interested in the potential applications of this bioactive diterpene.

Occurrence and Quantitative Data

This compound and its isomers are significant constituents of the essential oils and extracts of various species within the genera Salvia and Cistus. The concentration of these compounds can vary considerably depending on the species, geographical origin, and the specific part of the plant analyzed.

This compound in Cistus Species

Several Cistus species are notable for their high content of this compound and its derivatives. Quantitative data from various studies are summarized in Table 1. Cistus monspeliensis and Cistus creticus have been identified as particularly rich sources.[1][2][3][4] For instance, the essential oil of C. monspeliensis from Algeria was found to contain 28.6% of 13-epi-manoyl oxide.[1][2] Similarly, the essential oil of C. creticus subsp. eriocephalus from Sardinia showed a high amount of this compound and its isomer, totaling 70%.[3] In contrast, some species like Cistus albidus have been reported to lack labdane-type diterpenes such as this compound in some studies, while others report its presence, indicating significant chemotypic variability.[3][4][5]

Table 1: Quantitative Occurrence of this compound and its Isomers in Cistus Species

| Species | Plant Part | Compound | Concentration (%) | Reference |

| Cistus monspeliensis | Aerial Parts | 13-epi-Manoyl oxide | 28.6 | [1][2] |

| Cistus creticus subsp. eriocephalus | Aerial Parts | This compound and its isomer | 70 | [3] |

| Cistus creticus | Leaves | This compound | Major component | [6] |

| Cistus albidus | Leaves | This compound | Major component | [5] |

| Cistus albidus | Flowers | This compound | Major component | [5] |

| Cistus ladanifer | Labdanum | This compound, epi-Manoyl oxide | Traces | [7][8] |

This compound in Salvia Species

This compound is also present in some Salvia species, most notably in clary sage (Salvia sclarea).[9][10][11] It is considered a minor constituent of the essential oil compared to linalool (B1675412) and linalyl acetate.[10][11][12] One study on S. sclarea plants regenerated in vitro and grown in vivo reported this compound concentrations of 0.4% and 0.6%, respectively, in the essential oil.[10][11]

Table 2: Quantitative Occurrence of this compound and its Isomers in Salvia Species

| Species | Plant Part / Condition | Compound | Concentration (%) | Reference |

| Salvia sclarea | Aerial Parts (in vitro) | This compound | 0.4 | [10][11] |

| Salvia sclarea | Aerial Parts (in vivo) | This compound | 0.6 | [10][11] |

| Salvia sclarea | Aerial Parts (in vitro) | 13-epi-Manoyl oxide | 0.2 | [10][11] |

| Salvia sclarea | Aerial Parts (in vivo) | 13-epi-Manoyl oxide | 0.2 | [10][11] |

Biosynthesis of this compound in Salvia sclarea

The biosynthesis of this compound in Salvia sclarea is part of the diterpene metabolic pathway. It originates from the cyclization of (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). This pathway also leads to the production of other related diterpenes like sclareol (B1681606) and manool. The proposed biosynthetic route involves the action of two key types of enzymes: class II diterpene synthases (diTPSs) and class I diTPSs.[9]

A class II diTPS catalyzes the initial protonation-initiated cyclization of GGPP to form a labdadienyl/copalyl diphosphate intermediate. Subsequently, a class I diTPS facilitates the ionization of the diphosphate ester and subsequent rearrangements and cyclizations to yield the final diterpene products, including this compound and 13-epi-manoyl oxide.[9]

Caption: Proposed biosynthetic pathway of this compound in Salvia sclarea.

Experimental Protocols

The extraction, isolation, and quantification of this compound from Salvia and Cistus species typically involve several key steps. The following sections detail common methodologies cited in the literature.

Extraction of Essential Oils

A prevalent method for extracting essential oils containing this compound is hydrodistillation.

Protocol: Hydrodistillation using a Clevenger-type apparatus

-

Plant Material Preparation: Fresh or dried aerial parts (leaves, flowers, stems) of the plant are collected. The material is often chopped or ground to increase the surface area for extraction.

-

Hydrodistillation: The plant material is placed in a flask with a sufficient volume of distilled water. The flask is connected to a Clevenger-type apparatus and heated. The distillation is typically carried out for 3-5 hours.[13]

-

Oil Collection: The steam and volatile compounds are condensed, and the essential oil, being less dense than water, separates and is collected in the graduated tube of the apparatus.

-

Drying and Storage: The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in sealed vials at 4°C in the dark to prevent degradation.[13]

Caption: General workflow for essential oil extraction by hydrodistillation.

Isolation of this compound

For the isolation of pure this compound from the crude extract or essential oil, chromatographic techniques are employed.

Protocol: Column Chromatography

-

Sample Preparation: The essential oil or a diethyl ether soluble fraction of a crude extract is prepared.[7][8]

-

Stationary Phase: A glass column is packed with a suitable adsorbent, such as silica (B1680970) gel 60.[7][8]

-

Elution: The sample is loaded onto the column and eluted with a gradient of solvents of increasing polarity. A common solvent system starts with n-hexane, gradually introducing ethyl acetate.[7]

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing this compound may require further purification using techniques like preparative TLC or reversed-phase column chromatography (e.g., RP-18).[7][8]

Quantification of this compound

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID) is the standard method for the identification and quantification of this compound in essential oils.

Protocol: GC-MS and GC-FID Analysis

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., n-hexane or dichloromethane).

-

GC Separation: An aliquot of the diluted sample is injected into the GC system. A capillary column with a non-polar stationary phase (e.g., HP-5MS, DB-5) is typically used. The oven temperature is programmed to ramp up gradually (e.g., from 60°C to 240°C) to separate the individual components of the oil.

-

Identification (GC-MS): The separated compounds are fragmented and their mass spectra are recorded. Identification is achieved by comparing the mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification (GC-FID): The relative percentage of each component is calculated from the GC peak areas using the normalization method, assuming an equal response factor for all compounds.

Caption: Workflow for the analysis of this compound by GC-MS and GC-FID.

Conclusion

This guide has provided a detailed overview of the occurrence, biosynthesis, and analytical methodologies for this compound in Salvia and Cistus species. The quantitative data presented highlights the potential of certain species, particularly from the Cistus genus, as rich sources of this bioactive compound. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers and professionals in the field. Further research into the pharmacological properties and potential applications of this compound is warranted, given its significant presence in these traditionally used medicinal plants.

References

- 1. Chemical Analysis of the Essential Oils of Three Cistus Species Growing in North-West of Algeria | Bechlaghem | Agriculturae Conspectus Scientificus [acs.agr.hr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Cistus sp.: Phytochemical and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical profiling of volatile compounds of the essential oil of grey-leaved rockrose (Cistus albidus L.) and its antioxidant, anti-inflammatory, antibacterial, antifungal, and anticancer activity in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Labdanum and Labdanes of Cistus creticus and C. ladanifer: Anti-Borrelia activity and its phytochemical profiling✰ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Composition and Biological Activities of Essential Oil from Salvia sclarea Plants Regenerated in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to the Spectroscopic Identification of Manoyl Oxide

For Researchers, Scientists, and Drug Development Professionals